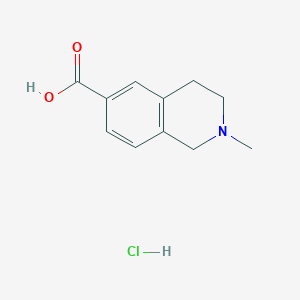

2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride

Description

2-Methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid hydrochloride is a bicyclic aromatic compound featuring a partially hydrogenated isoquinoline scaffold. Key structural attributes include:

Properties

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-12-5-4-8-6-9(11(13)14)2-3-10(8)7-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAANCSIKRXIAIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065066-61-6 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydro isoquinoline is then reduced using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines.

Scientific Research Applications

Chemical Properties and Characteristics

The compound is characterized by the following properties:

- Molecular Formula : C11H13ClN2O2

- Molecular Weight : 224.68 g/mol

- CAS Number : 20335-68-6

- Boiling Point : 372.1ºC

- Density : 1.198 g/cm³

These properties indicate that the compound is stable under standard laboratory conditions and can be handled safely for various applications.

Antitussive Properties

Research has indicated that derivatives of isoquinoline compounds exhibit antitussive (cough suppressing) properties comparable to codeine but with reduced toxicity and side effects. Specifically, studies have shown that these compounds can effectively treat various forms of cough, including those associated with respiratory infections like bronchitis and influenza .

Neuropharmacology

Isoquinoline derivatives, including 2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid; hydrochloride, have been investigated for their effects on the central nervous system. They have been shown to interact with dopamine receptors, which may provide therapeutic avenues for treating disorders such as Parkinson's disease and schizophrenia .

Antimicrobial Activity

Some studies suggest that isoquinoline derivatives possess antimicrobial properties. They have been tested against various bacterial strains, demonstrating effectiveness as potential antibacterial agents . This opens up possibilities for developing new antibiotics in response to growing antibiotic resistance.

Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it to create various derivatives that may have enhanced biological activity or novel properties .

Diastereoselective Synthesis

Recent advancements in synthetic methodologies have highlighted the ability to perform diastereoselective synthesis using this compound. This approach is valuable in creating specific stereoisomers that may exhibit different pharmacological profiles .

Case Study 1: Antitussive Efficacy

A study conducted on a series of isoquinoline derivatives, including 2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid; hydrochloride, demonstrated their efficacy in reducing cough reflex in animal models. The results indicated a significant decrease in cough frequency compared to control groups treated with placebo .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the effects of isoquinoline derivatives on dopaminergic neurons in vitro. The findings suggested that these compounds could protect against neurodegeneration and promote neuronal survival under stress conditions, making them candidates for further investigation in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoquinoline Core

Table 1: Structural and Functional Group Comparisons

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Solubility :

- The hydrochloride salt form universally improves aqueous solubility across analogs (e.g., dichloro and trifluoromethyl derivatives) .

- The carboxylic acid group in the target compound enhances polarity compared to ester or trifluoromethyl substituents .

Biological Activity: Quinapril hydrochloride (3-carboxylic acid) demonstrates ACE inhibition, whereas the 6-carboxylic acid position in the target compound may alter target binding specificity .

Functional Group Modifications

Pharmacological Potential

- ACE Inhibition : Quinapril’s 3-carboxylic acid is critical for binding to zinc in ACE’s active site. The target compound’s 6-carboxylic acid may require structural optimization for similar efficacy .

- Antimicrobial Activity : Dichloro-substituted analogs exhibit enhanced reactivity, suggesting the target compound’s methyl group may reduce such effects unless paired with other electronegative groups .

Biological Activity

2-Methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid; hydrochloride is a bicyclic compound belonging to the isoquinoline family, recognized for its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.687 g/mol

- Density : 1.198 g/cm³

- Boiling Point : 372.1ºC at 760 mmHg

- Melting Point : Not available

Biological Activities

Research indicates that 2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid exhibits various biological activities, particularly in the fields of neuroprotection and anti-cancer effects.

Neuroprotective Effects

Isoquinoline derivatives have been shown to possess neuroprotective properties. Studies suggest that compounds similar to 2-methyl-3,4-dihydro-1H-isoquinoline can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of isoquinoline derivatives. For example, a study on related compounds demonstrated their ability to inhibit colorectal cancer cell proliferation by targeting the IL-6/JAK2/STAT3 signaling pathway. This pathway is crucial in tumorigenesis and inflammation, suggesting that 2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid may exert similar effects in cancer models .

The biological activity of 2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid is attributed to its structural features which facilitate interactions with various biological targets:

- IL-6/JAK2/STAT3 Pathway Inhibition : By blocking this oncogenic signaling pathway, the compound may reduce tumor growth and inflammation.

- Antioxidant Properties : Isoquinolines are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, which are critical in mood regulation and neuroprotection.

Case Studies

Several studies have investigated the biological effects of isoquinoline derivatives:

Q & A

(Basic) What are the recommended synthetic routes for obtaining high-purity 2-methyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid hydrochloride?

Answer:

Synthesis typically involves multi-step procedures, including:

- Ring-closing reactions : Cyclization of precursor amines or carboxylic acids under acidic conditions, analogous to methods used for structurally similar dihydroisoquinoline derivatives (e.g., 6,7-dimethoxy analogs) .

- Alkylation and purification : Post-synthetic alkylation of intermediates followed by recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity .

- Quality control : Use of HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity and monitor byproducts .

(Basic) What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Answer:

Critical techniques include:

- NMR spectroscopy : To confirm the isoquinoline backbone and substituent positions (e.g., methyl and carboxylic acid groups) via , , and 2D-COSY spectra .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis, especially for deuterated analogs .

- HPLC with UV/Vis detection : For purity assessment and impurity profiling, using pharmacopeial-grade reference standards .

(Advanced) How can researchers resolve discrepancies in solubility data across different solvent systems?

Answer:

Contradictory solubility results may arise from:

- Polymorphism or hydration states : Conduct differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to identify crystalline forms .

- Systematic solvent screening : Use a tiered approach with solvents of varying polarity (e.g., water, DMSO, ethanol) under controlled temperature (25°C ± 1°C) and agitation .

- Quantitative analysis : Employ gravimetric or UV-Vis spectroscopy methods to measure saturation points, ensuring equilibration times ≥24 hours .

(Advanced) What strategies mitigate degradation during long-term storage of this compound?

Answer:

- Stability studies : Accelerated testing at 40°C/75% RH for 6 months to identify degradation pathways (e.g., hydrolysis of the carboxylic acid group) .

- Packaging : Store in amber glass vials under inert gas (argon) at -20°C to minimize oxidation and photodegradation .

- Stabilizers : Co-formulation with antioxidants (e.g., ascorbic acid) in lyophilized forms, validated via HPLC-MS to track degradation products .

(Basic) How should impurities in this compound be quantified for regulatory compliance?

Answer:

- Impurity profiling : Use HPLC with a C18 column and gradient elution (acetonitrile/0.1% trifluoroacetic acid) to separate and quantify impurities ≥0.1% .

- Reference standards : Cross-validate against pharmacopeial impurities (e.g., USP/EP monographs) for traceability .

- Forced degradation : Acid/alkali hydrolysis, thermal stress, and photolysis to identify potential degradation impurities .

(Advanced) How to design a stability-indicating assay for this compound under accelerated conditions?

Answer:

- Stress testing : Expose the compound to 0.1N HCl/NaOH (72 hours), 40°C (4 weeks), and UV light (ICH Q1B guidelines) to induce degradation .

- Method validation : Employ HPLC-MS to correlate degradation peaks with structural changes (e.g., demethylation or ring-opening) .

- Acceptance criteria : ≤5% total impurities after stress testing, with resolution ≥2.0 between analyte and degradation peaks .

(Basic) What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders .

- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention for persistent irritation .

(Advanced) How can computational modeling optimize the synthesis or activity of this compound?

Answer:

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., cyclization energy barriers) to optimize catalyst selection and solvent systems .

- Molecular docking : Screen against target receptors (e.g., neurotransmitter transporters) to guide structural modifications for enhanced bioactivity .

- QSAR models : Correlate substituent effects (e.g., methyl group position) with physicochemical properties (logP, pKa) .

(Basic) What are the key considerations for developing a validated HPLC method for this compound?

Answer:

- Column selection : C18 or phenyl-hexyl columns for optimal retention and peak symmetry .

- Mobile phase : Buffered systems (e.g., phosphate buffer pH 3.0) to improve ionization and reduce tailing .

- Validation parameters : Linearity (R² ≥0.999), precision (%RSD ≤2.0), and robustness to pH/temperature variations .

(Advanced) How can researchers address discrepancies in biological activity data across in vitro and in vivo studies?

Answer:

- Bioavailability factors : Assess solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to explain in vitro-in vivo discordance .

- Dose-response modeling : Use nonlinear regression to correlate in vitro IC50 values with in vivo efficacy at varying doses .

- Comparative studies : Benchmark against structurally related compounds (e.g., Diclofensine hydrochloride) to identify activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.